1,3-Dimethoxy-2-nitrobenzene

Descripción general

Descripción

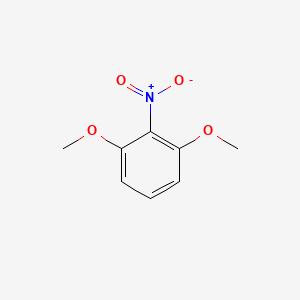

1,3-Dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzene, where two methoxy groups and one nitro group are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

1,3-Dimethoxy-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position .

Industrial production methods often involve similar nitration processes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

1,3-Dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include iron powder, hydrochloric acid, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,3-Dimethoxy-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethoxy-2-nitrobenzene primarily involves its functional groups. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. This makes the compound more susceptible to nucleophilic aromatic substitution reactions. The methoxy groups, being electron-donating, can stabilize intermediates formed during various chemical reactions .

Comparación Con Compuestos Similares

1,3-Dimethoxy-2-nitrobenzene can be compared with other similar compounds, such as:

1,3-Dimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

1,3-Dimethyl-2-nitrobenzene: Has methyl groups instead of methoxy groups, which affects its reactivity and applications.

1,3-Dinitrobenzene: Contains two nitro groups, making it more reactive and suitable for different applications compared to this compound.

Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in various fields.

Actividad Biológica

1,3-Dimethoxy-2-nitrobenzene is an organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and features two methoxy groups and one nitro group attached to a benzene ring. The presence of these functional groups influences its chemical reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, while the methoxy groups may enhance the compound's lipophilicity, facilitating its penetration into biological membranes.

Interaction with Biomolecules

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.

- Receptor Binding : The compound's functional groups may modulate its binding affinity to various receptors, potentially influencing signal transduction pathways.

Case Study: Hematological Effects

A notable case involved workers exposed to 1,3-DNB during cleanup operations. Symptoms included cyanosis and anemia after acute exposure . Although these findings may not directly translate to this compound, they underscore the need for caution in handling nitro-substituted compounds.

In Vitro Studies

Recent studies have explored the mutagenic potential of nitrobenzene derivatives using the Ames test. These studies indicated varying degrees of mutagenicity depending on the structural modifications of the nitrobenzene compounds . While specific data on this compound is sparse, it is hypothesized that similar structural features could confer mutagenic properties.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C₉H₁₁N₂O₄ | Potential enzyme inhibition | Unknown |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | Hematological effects | High |

| Nitrobenzene | C₆H₅NO₂ | Neurotoxic effects | Moderate |

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Given its structural similarities to other nitro-substituted compounds known for their biological activities and toxicological profiles, further research is warranted. Investigations should focus on:

- In Vivo Studies : To assess the compound's systemic effects and long-term toxicity.

- Mechanistic Studies : To elucidate the pathways through which it interacts with cellular targets.

- Pharmacological Applications : Exploring its potential as a pharmacophore in drug development.

Propiedades

IUPAC Name |

1,3-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBXGGHFJZBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315026 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-97-0 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6665-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the yield of synthesizing 1,3-Dimethoxy-2-nitrobenzene from 2-nitrobenzene-1,3-diol using the method described in the paper?

A1: The research paper states that this compound can be obtained with a yield of 75.6% by reacting 2-nitrobenzene-1,3-diol with dimethyl sulfate at 80°C for 4 hours, with a molar ratio of 2.2:1.0 (dimethyl sulfate to 2-nitrobenzene-1,3-diol) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.